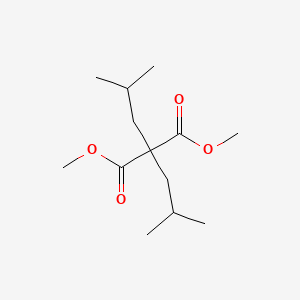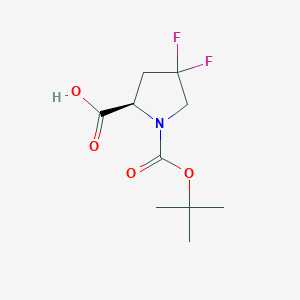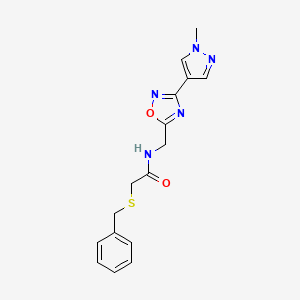![molecular formula C17H23NO4 B2874585 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 1902937-38-5](/img/structure/B2874585.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide” belong to a class of organic compounds known as dioxins, which are typically characterized by the presence of a dioxin ring, a six-membered ring containing two oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a dioxin ring and various functional groups attached to it. The exact structure would depend on the specific positions and types of these functional groups .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions could include oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors that could influence these properties include the size and shape of the molecule, the types and positions of functional groups, and the presence of any charges or polar regions .Applications De Recherche Scientifique
Biological Activities and Synthesis
- A study presented the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology, revealing these compounds showed significant activities in urease inhibition and moderate activities in antioxidant, haemolytic, antibacterial assays. Molecular docking studies suggested their potential utility in designing enzyme inhibitors due to their ability to bind to non-metallic active sites of enzymes, emphasizing the importance of H-bonding for inhibition (Y. Gull et al., 2016).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) showed these complexes, through hydrogen bonding, form supramolecular architectures. Their significant antioxidant activity was evaluated, indicating these compounds' potential in creating new antioxidants (K. Chkirate et al., 2019).
Antitumor Activity
- A study on the synthesis of benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various cancer cell lines, highlighting the role of the benzothiazole structure in developing new antitumor agents (L. Yurttaş et al., 2015).
Anthelmintic Activity
- Synthesis of novel triazole moieties clubbed with benzimidazole ring was reported to exhibit good anthelmintic activity, indicating their potential application in developing new anthelmintic agents (P. S. Kumar & J. Sahoo, 2014).
Antibacterial Agents
- Studies on novel N-(benzo[d]thiazol-2-yl)acetamide derivatives have shown potent antibacterial activity, suggesting their use in designing new antibacterial agents (Mayuri A. Borad et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of such compounds is an active area of research, with potential applications in various fields including medicine, environmental science, and materials science. Future research may focus on understanding their mechanisms of action, developing methods for their synthesis and degradation, and exploring their potential uses .
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-4-2-3-5-14(12)22-11-17(19)18-13-6-7-15-16(10-13)21-9-8-20-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTXOXCTPSHYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)
![1-(4-chlorophenyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2874505.png)


![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)



![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)

![2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2874524.png)